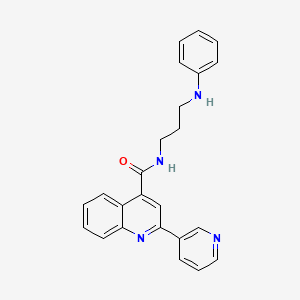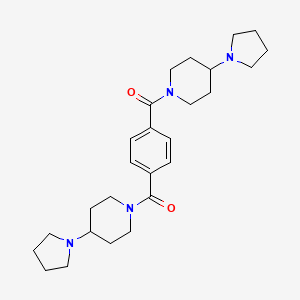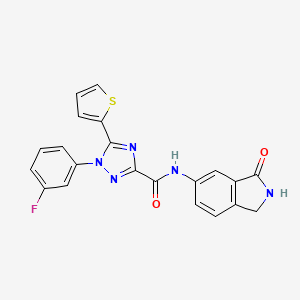
N-(3-anilinopropyl)-2-pyridin-3-ylquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-anilinopropyl)-2-pyridin-3-ylquinoline-4-carboxamide, also known as ML218, is a small molecule compound that has been extensively studied for its potential use as a therapeutic agent. This compound belongs to the quinoline carboxamide family and has been shown to have potent activity against a variety of targets.
Mechanism of Action
The exact mechanism of action of N-(3-anilinopropyl)-2-pyridin-3-ylquinoline-4-carboxamide is not fully understood. However, it is believed to act as an allosteric modulator of GPCRs and ion channels. This means that it binds to a site on these targets that is distinct from the active site and modulates their activity.
Biochemical and Physiological Effects:
N-(3-anilinopropyl)-2-pyridin-3-ylquinoline-4-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of several GPCRs, including the dopamine D2 receptor, the adenosine A2A receptor, and the cannabinoid CB1 receptor. N-(3-anilinopropyl)-2-pyridin-3-ylquinoline-4-carboxamide has also been shown to modulate the activity of several ion channels, including the voltage-gated sodium channel Nav1.7 and the transient receptor potential vanilloid 1 (TRPV1) channel.
Advantages and Limitations for Lab Experiments
One advantage of N-(3-anilinopropyl)-2-pyridin-3-ylquinoline-4-carboxamide is that it has been extensively studied and its activity against various targets has been well characterized. This makes it a useful tool for investigating the role of these targets in various biological processes. However, one limitation of N-(3-anilinopropyl)-2-pyridin-3-ylquinoline-4-carboxamide is that it has not been extensively tested in vivo and its pharmacokinetic properties are not well understood.
Future Directions
There are several potential future directions for research on N-(3-anilinopropyl)-2-pyridin-3-ylquinoline-4-carboxamide. One area of interest is the development of N-(3-anilinopropyl)-2-pyridin-3-ylquinoline-4-carboxamide analogs with improved pharmacokinetic properties. Another area of interest is the investigation of the role of N-(3-anilinopropyl)-2-pyridin-3-ylquinoline-4-carboxamide targets in various disease states, such as Parkinson's disease and chronic pain. Finally, N-(3-anilinopropyl)-2-pyridin-3-ylquinoline-4-carboxamide could be used as a tool for investigating the role of GPCRs and ion channels in drug addiction and withdrawal.
Synthesis Methods
The synthesis of N-(3-anilinopropyl)-2-pyridin-3-ylquinoline-4-carboxamide was first reported by researchers at the Scripps Research Institute in 2010. The synthesis involves several steps, including the reaction of 2-chloronicotinic acid with aniline, followed by acylation with 3-bromopropionyl chloride and finally coupling with 4-aminoquinoline.
Scientific Research Applications
N-(3-anilinopropyl)-2-pyridin-3-ylquinoline-4-carboxamide has been extensively studied for its potential use as a therapeutic agent. It has been shown to have activity against a variety of targets, including G protein-coupled receptors (GPCRs) and ion channels. N-(3-anilinopropyl)-2-pyridin-3-ylquinoline-4-carboxamide has been used in numerous studies to investigate the role of these targets in various biological processes.
properties
IUPAC Name |
N-(3-anilinopropyl)-2-pyridin-3-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O/c29-24(27-15-7-14-26-19-9-2-1-3-10-19)21-16-23(18-8-6-13-25-17-18)28-22-12-5-4-11-20(21)22/h1-6,8-13,16-17,26H,7,14-15H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WINQKEUSTNAKRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCCCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-anilinopropyl)-2-pyridin-3-ylquinoline-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(cyclopropylsulfamoyl)-2-methoxyphenyl]-2-phenyl-2-pyrrolidin-1-ylacetamide](/img/structure/B7552571.png)

![[5-Chloro-6-[[4-(1,2,4-triazol-1-ylmethyl)phenyl]methylamino]pyridin-3-yl]-piperidin-1-ylmethanone](/img/structure/B7552587.png)
![N-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]-3-[(2-phenylacetyl)amino]propanamide](/img/structure/B7552602.png)
![(1-Benzylpyrrolidin-2-yl)-[3-(1,3-dioxolan-2-yl)piperidin-1-yl]methanone](/img/structure/B7552611.png)
![1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-N-[4-fluoro-3-(5-methyltetrazol-1-yl)phenyl]piperidine-3-carboxamide](/img/structure/B7552616.png)
![2-(1,2-benzoxazol-3-yl)-N-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]acetamide](/img/structure/B7552625.png)
![N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-N-methyl-3-(2-oxoimidazolidin-1-yl)benzamide](/img/structure/B7552631.png)

![3,4-dimethyl-N-[3-oxo-3-[2-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)hydrazinyl]propyl]benzenesulfonamide](/img/structure/B7552638.png)
![N-[2-[[1-(4-fluorophenyl)pyrrolidin-3-yl]methylamino]-2-oxoethyl]-2-methylfuran-3-carboxamide](/img/structure/B7552643.png)

![4,5-dichloro-1-methyl-N-[(1-phenyl-3-pyridin-4-ylpyrazol-4-yl)methyl]pyrrole-2-carboxamide](/img/structure/B7552656.png)
![N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-[4-methyl-4-(2-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B7552663.png)